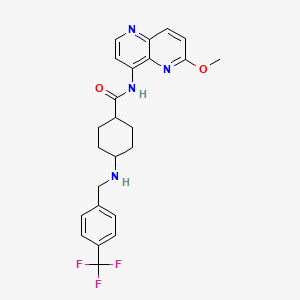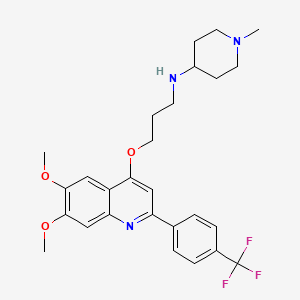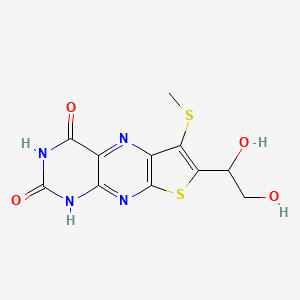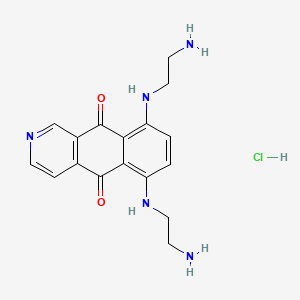
Pixantrone monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pixantrone monohydrochloride is a first-in-class aza-anthracenedione compound. It is primarily used as a monotherapy for the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma, a condition that is notoriously difficult to treat . This compound has a unique chemical structure and pharmacologic properties that distinguish it from other anthracyclines and anthracenediones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pixantrone monohydrochloride is synthesized through a series of chemical reactions involving the formation of its aza-anthracenedione core. The synthetic route typically involves the reaction of 1,4-diaminoanthraquinone with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired pharmaceutical grade .
Analyse Des Réactions Chimiques
Types of Reactions
Pixantrone monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Pixantrone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of aza-anthracenedione compounds.
Biology: It is used to study the effects of DNA intercalation and topoisomerase II inhibition.
Industry: It is used in the development of new antineoplastic agents with reduced cardiotoxicity.
Mécanisme D'action
Pixantrone monohydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of transient double-strand breaks in the DNA, ultimately resulting in cell death . The compound also exhibits reduced cardiotoxicity compared to other anthracyclines, making it a safer option for patients with pre-existing cardiac conditions .
Comparaison Avec Des Composés Similaires
Pixantrone monohydrochloride is compared with other similar compounds such as doxorubicin and mitoxantrone:
Doxorubicin: While doxorubicin is effective, it is associated with significant cardiotoxicity.
Mitoxantrone: Mitoxantrone has reduced cardiotoxicity compared to doxorubicin but still poses some risk.
This compound: It has a unique structure that further reduces cardiotoxicity while maintaining efficacy.
Similar Compounds
- Doxorubicin
- Mitoxantrone
- Daunorubicin
- Epirubicin
This compound stands out due to its unique chemical structure and reduced cardiotoxicity, making it a valuable option in the treatment of aggressive non-Hodgkin’s lymphoma .
Propriétés
Numéro CAS |
175989-38-5 |
|---|---|
Formule moléculaire |
C17H20ClN5O2 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;hydrochloride |
InChI |
InChI=1S/C17H19N5O2.ClH/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1H |
Clé InChI |
NXSHYUUREPUCRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


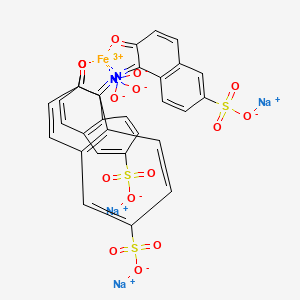
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
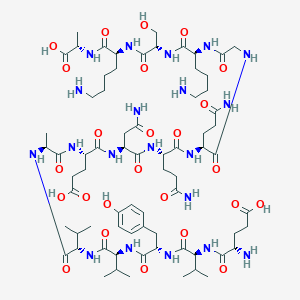
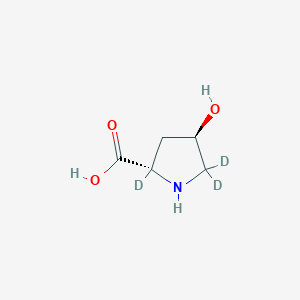

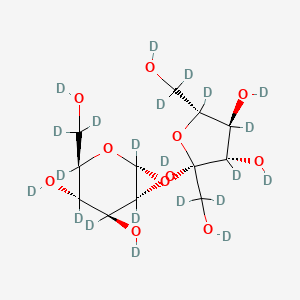
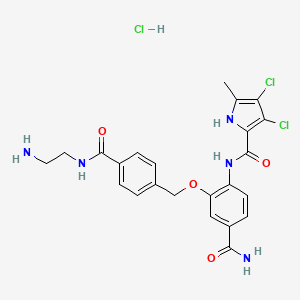
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
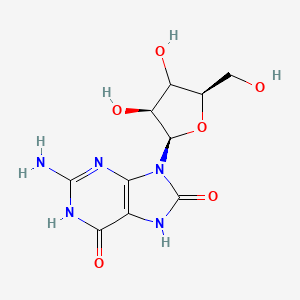
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
